N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a thiadiazole ring. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Thiadiazole is a similar heterocyclic compound but contains a sulfur atom and two nitrogen atoms in the ring.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Oxadiazoles and thiadiazoles can be synthesized through various methods such as cyclization of appropriate precursors .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrazole ring might undergo reactions such as electrophilic substitution or metalation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For instance, pyrazoles are weak bases .Scientific Research Applications
Synthesis and Characterization
Research has shown the synthesis of heterocyclic compounds, including thiadiazoles, oxadiazoles, and pyrazoles, that play a significant role in medicinal chemistry due to their wide spectrum of pharmacological properties. These compounds are synthesized using precursors and methods that allow for the creation of complex molecules with potential biological activity. For example, thiosemicarbazide derivatives have been used as a building block in the synthesis of target heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, with some of the synthesized compounds tested for antimicrobial activity (Elmagd et al., 2017).
Biological Activities
The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids has been a focus, with compounds synthesized and tested against Mycobacterium tuberculosis. These studies have documented the potential of such heterocyclic compounds as carboxylic acid isosteres, exploring their biological properties and the impact of modifications to improve cellular permeability and activity against mycobacterial cell walls (Gezginci et al., 1998).
Antimicrobial and Antifungal Activities
The synthesis and characterization of new benzo[b]thiophene derivatives, including those containing thiadiazoles and oxadiazoles, have been reported, with selected compounds screened for antibacterial, antifungal, and anti-inflammatory studies. Many of these molecules were found to be potent, indicating the therapeutic potential of these heterocyclic compounds in treating microbial infections and inflammation (Isloor et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c1-21-7-9(5-16-21)13-17-12(23-18-13)6-15-14(22)8-2-3-10-11(4-8)20-24-19-10/h2-5,7H,6H2,1H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPSEQXSSMULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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